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Compound of Interest

Compound Name: (Bromomethyl)germane

Cat. No.: B15476922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for (Bromomethyl)germane (CH₃GeBr). Due to a lack of publicly available experimental

spectra for this specific compound, this document outlines the theoretically-derived and

estimated spectroscopic characteristics based on established principles of nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols

for obtaining such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for

(Bromomethyl)germane. These values are estimated based on data from analogous

compounds and established spectroscopic principles.

NMR Spectroscopy Data
The predicted ¹H and ¹³C NMR chemical shifts are referenced to tetramethylsilane (TMS) at 0.0

ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for (Bromomethyl)germane
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Rationale for
Estimation

¹H (CH₃) 2.5 - 3.5 Singlet

The methyl protons

are attached to a

germanium atom,

which is less

electronegative than

carbon. However, the

highly electronegative

bromine atom on the

germane center will

cause a downfield

shift. The signal is

expected to be a

singlet as there are no

adjacent non-

equivalent protons.

¹³C (CH₃) 20 - 35
Quartet (in proton-

coupled)

The carbon atom is in

an aliphatic

environment but is

influenced by the

adjacent germanium

and bromine atoms,

leading to a downfield

shift compared to a

simple alkane. In a

proton-coupled

spectrum, the signal

would be split into a

quartet by the three

attached protons.

⁷³Ge -50 to -150 Singlet The chemical shift of

⁷³Ge is sensitive to the

electronegativity of the

substituents. Bromine,

being highly
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electronegative, would

cause a significant

downfield shift relative

to GeH₄. The exact

shift is difficult to

predict without

experimental data for

similar compounds.

Infrared (IR) Spectroscopy Data
The following table lists the predicted characteristic infrared absorption bands for

(Bromomethyl)germane.

Table 2: Predicted IR Absorption Bands for (Bromomethyl)germane

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

C-H 2950 - 3050 Medium-Strong
Symmetric and

Asymmetric Stretching

C-H 1400 - 1450 Medium Bending (Scissoring)

C-H 1200 - 1250 Medium Bending (Wagging)

Ge-C 550 - 650 Medium-Strong Stretching

Ge-Br 200 - 300 Strong Stretching

Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of

(Bromomethyl)germane are presented below. The presence of multiple isotopes for both

Germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) and Bromine (⁷⁹Br, ⁸¹Br) will result in a

characteristic isotopic pattern for bromine- and germanium-containing fragments.[1][2]

Table 3: Predicted Mass Spectrometry Fragmentation for (Bromomethyl)germane
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m/z (most abundant
isotopes)

Ion Fragment Comments

168, 170, 172, 174, 176 [CH₃GeBr]⁺

Molecular ion peak cluster,

showing the characteristic

isotopic pattern of Ge and Br.

The M and M+2 peaks due to

bromine isotopes will be

prominent.

153, 155, 157, 159, 161 [CH₂GeBr]⁺ Loss of a hydrogen radical.

89, 91, 92, 93, 95 [CH₃Ge]⁺

Loss of a bromine radical. This

is expected to be a significant

fragment.

79, 81 [Br]⁺ Bromine cation.

70, 72, 73, 74, 76 [Ge]⁺ Germanium cation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of

(Bromomethyl)germane.

NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ⁷³Ge NMR spectra of (Bromomethyl)germane.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher) with probes for ¹H, ¹³C, and ⁷³Ge.

NMR tubes.

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Tetramethylsilane (TMS) as an internal standard.

(Bromomethyl)germane sample.
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Pipettes and a controlled atmosphere environment (glovebox or Schlenk line) due to the

potential sensitivity of the sample.

Procedure:

Sample Preparation: In a controlled atmosphere, dissolve approximately 5-10 mg of

(Bromomethyl)germane in ~0.6 mL of deuterated solvent in an NMR tube. Add a small drop

of TMS as the internal standard.

Instrument Setup: Tune the NMR spectrometer for the respective nuclei (¹H, ¹³C, ⁷³Ge).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

⁷³Ge NMR Acquisition:

Acquiring ⁷³Ge spectra can be challenging due to its low gyromagnetic ratio and

quadrupolar nature.

Use a dedicated low-frequency probe or a broadband probe tuned to the ⁷³Ge frequency.
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A wider spectral width will be necessary. A relaxation delay of 1-2 seconds and a high

number of scans are typically required.

Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Reference

all spectra to the TMS signal at 0.0 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid (Bromomethyl)germane.

Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer.

Salt plates (e.g., NaCl or KBr).

Pipette.

Solvent for cleaning (e.g., dry acetone or dichloromethane).

Procedure:

Sample Preparation: As (Bromomethyl)germane is expected to be a liquid, a "neat" sample

can be run. Place one to two drops of the liquid onto one salt plate. Carefully place the

second salt plate on top, creating a thin liquid film between the plates.

Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a

background scan. This will be subtracted from the sample spectrum.

Sample Spectrum Acquisition: Place the salt plate sandwich with the sample in the

spectrometer's sample holder.

Data Collection: Acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum to identify the wavenumbers of absorption peaks.

Compare these peaks to known functional group frequencies to confirm the structure.
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Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry

solvent.

Mass Spectrometry
Objective: To obtain the mass spectrum of (Bromomethyl)germane and identify its molecular

ion and fragmentation pattern.

Materials and Equipment:

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Gas chromatograph (GC) for sample introduction (if GC-MS is used).

Direct insertion probe.

Volatile solvent for sample dilution if necessary.

Procedure:

Sample Introduction:

GC-MS: If the sample is volatile, it can be injected into a GC coupled to the mass

spectrometer. This provides separation from any impurities. A dilute solution in a volatile

solvent like dichloromethane would be appropriate.

Direct Insertion Probe: A small amount of the neat liquid sample can be placed in a

capillary tube and introduced directly into the ion source via a direct insertion probe.

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This will cause

fragmentation of the molecule.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 10-250).

Detection: The detector will record the abundance of each ion at a specific m/z.

Data Analysis:
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Identify the molecular ion peak cluster. The isotopic distribution will be a key identifier.

Analyze the major fragment peaks and propose fragmentation pathways that are

consistent with the structure of (Bromomethyl)germane.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (Bromomethyl)germane.
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Caption: Workflow for the spectroscopic characterization of (Bromomethyl)germane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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